molecular formula C11H7NO2 B6285393 5-ethynyl-1H-indole-2-carboxylic acid CAS No. 796870-42-3

5-ethynyl-1H-indole-2-carboxylic acid

Cat. No. B6285393
CAS RN: 796870-42-3
M. Wt: 185.2
InChI Key:
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Description

5-Ethynyl-1H-indole-2-carboxylic acid (5-EICA) is an organic compound derived from indole, an aromatic hydrocarbon found in many plants. It is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries. 5-EICA is used as a building block in the synthesis of various organic compounds, as a reactant in organic reactions, and as a starting material for the synthesis of drugs and other organic compounds. 5-EICA is also an important intermediate in the synthesis of many pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethynyl-1H-indole-2-carboxylic acid is not fully understood. However, it is believed that this compound is an active intermediate in the synthesis of certain organic compounds. It is also believed that this compound is involved in the formation of covalent bonds between organic molecules, as well as in the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound is involved in the formation of covalent bonds between organic molecules, as well as in the formation of hydrogen bonds. It is also believed that this compound may be involved in the regulation of gene expression, as well as in the regulation of cellular metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-ethynyl-1H-indole-2-carboxylic acid in laboratory experiments is that it is a versatile compound with a wide range of applications. It is also an inexpensive compound and is widely available. The main limitation of using this compound in laboratory experiments is that it is a reactive compound and can be difficult to handle.

Future Directions

Future research into 5-ethynyl-1H-indole-2-carboxylic acid could focus on its applications in the synthesis of drugs and other organic compounds, as well as its potential role in the regulation of gene expression and cellular metabolism. Additionally, research could focus on the development of new methods for the synthesis of this compound and the optimization of existing methods. Furthermore, research could focus on the use of this compound as a reactant in organic reactions, such as the Knoevenagel condensation, the Suzuki coupling, and the Ugi reaction. Finally, research could focus on the development of new applications for this compound, such as its use in the synthesis of polymers and polymeric materials.

Synthesis Methods

5-ethynyl-1H-indole-2-carboxylic acid can be synthesized by a variety of methods, including the Knoevenagel condensation, the Suzuki coupling, and the Ugi reaction. The Knoevenagel condensation involves the reaction of an aldehyde, an acid chloride, and a base, such as potassium carbonate, to form this compound. The Suzuki coupling involves the reaction of a boronic acid, an aryl halide, and a base, such as potassium carbonate, to form this compound. The Ugi reaction involves the reaction of an aldehyde, an amine, and an acid, such as acetic acid, to form this compound.

Scientific Research Applications

5-ethynyl-1H-indole-2-carboxylic acid is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including drugs, agrochemicals, and other organic compounds. It is also used as a reactant in organic reactions, such as the Knoevenagel condensation, the Suzuki coupling, and the Ugi reaction. In addition, this compound is used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of polymeric materials, such as polyvinyl chloride and polystyrene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1H-indole-2-carboxylic acid involves the addition of an ethynyl group to 1H-indole-2-carboxylic acid.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Sodium hydroxide", "Acetic anhydride", "Ethynyl magnesium bromide", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Chloroform" ], "Reaction": [ "1. Dissolve 1H-indole-2-carboxylic acid in a mixture of acetic anhydride and acetic acid.", "2. Add sodium acetate to the mixture and heat it to reflux for 2 hours.", "3. Cool the mixture and add water to it. Extract the product with chloroform.", "4. Dry the organic layer with sodium sulfate and evaporate the solvent.", "5. Dissolve the product in methanol and add ethynyl magnesium bromide to it.", "6. Heat the mixture to reflux for 2 hours.", "7. Cool the mixture and add hydrochloric acid to it.", "8. Extract the product with chloroform.", "9. Dry the organic layer with sodium sulfate and evaporate the solvent.", "10. Recrystallize the product from a mixture of methanol and chloroform." ] }

CAS RN

796870-42-3

Molecular Formula

C11H7NO2

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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